molecular formula C19H22N2O4 B1601875 (R)-benzyl 1-(benzylamino)-3-methoxy-1-oxopropan-2-ylcarbamate CAS No. 196601-68-0

(R)-benzyl 1-(benzylamino)-3-methoxy-1-oxopropan-2-ylcarbamate

Cat. No.: B1601875
CAS No.: 196601-68-0
M. Wt: 342.4 g/mol
InChI Key: BLCQPSZZLKONNI-QGZVFWFLSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(R)-Benzyl 1-(benzylamino)-3-methoxy-1-oxopropan-2-ylcarbamate (CAS: 196601-68-0, Molecular Formula: C₁₈H₂₀N₂O₄, MW: 328.36 g/mol) is a chiral intermediate critical in synthesizing Lacosamide (CAS: 175481-36-4), an FDA-approved anti-convulsant drug . The compound features:

  • An (R)-configured stereocenter at the second carbon.
  • A benzyl carbamate group at the N-terminus.
  • A 3-methoxypropionamide backbone with a benzylamine substituent.

Synthesis: It is synthesized via reaction of (R)-2-amino-N-benzyl-3-methoxypropanamide with isobutyl chloroformate and benzylamine in tetrahydrofuran (THF) at low temperatures (-78°C) .

Role in Pharmaceuticals: Ensures stereochemical integrity in Lacosamide, which modulates voltage-gated sodium channels to treat partial-onset seizures .

Properties

IUPAC Name

benzyl N-[(2R)-1-(benzylamino)-3-methoxy-1-oxopropan-2-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O4/c1-24-14-17(18(22)20-12-15-8-4-2-5-9-15)21-19(23)25-13-16-10-6-3-7-11-16/h2-11,17H,12-14H2,1H3,(H,20,22)(H,21,23)/t17-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLCQPSZZLKONNI-QGZVFWFLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC(C(=O)NCC1=CC=CC=C1)NC(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC[C@H](C(=O)NCC1=CC=CC=C1)NC(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201130248
Record name Phenylmethyl N-[(1R)-1-(methoxymethyl)-2-oxo-2-[(phenylmethyl)amino]ethyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201130248
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

342.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

196601-68-0
Record name Phenylmethyl N-[(1R)-1-(methoxymethyl)-2-oxo-2-[(phenylmethyl)amino]ethyl]carbamate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=196601-68-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Phenylmethyl N-[(1R)-1-(methoxymethyl)-2-oxo-2-[(phenylmethyl)amino]ethyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201130248
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Carbamic acid, [(1R)-1-(methoxymethyl)-2-oxo-2-[(phenylmethyl)amino]ethyl]-, phenylmethyl ester
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthesis of (2S)-N-benzyl-2-bromo-3-hydroxypropanamide (Intermediate)

  • Starting from (2S)-2-bromo-3-hydroxypropanoic acid, the acid is reacted with benzylamine in the presence of a base (preferably triethylamine) and an activator under mixed anhydride coupling conditions.
  • The reaction is carried out in a non-polar solvent such as diisopropyl ether.
  • The product is isolated by filtration and washing with water, yielding the intermediate amide.

Conversion to (2R)-2-azido-N-benzyl-3-hydroxypropanamide

  • The bromo intermediate is reacted with sodium azide in a polar aprotic solvent at 30–70 °C.
  • This substitution reaction replaces the bromine with an azido group, providing the azido intermediate.
  • The product is extracted with ethyl acetate and purified by washing with saturated ammonium chloride solution.

Hydrogenation to (2R)-2-amino-N-benzyl-3-hydroxypropanamide

  • The azido intermediate is hydrogenated using 5% palladium on carbon (Pd-C) catalyst under hydrogen pressure (~3.8 kg/cm²) at 25–30 °C.
  • After completion, the catalyst is filtered off, and the product is isolated by concentration and crystallization.
  • This step converts the azido group to an amino group.

Protection of Amino Group as Carbamate

  • The amino intermediate is protected using di-tert-butyl dicarbonate (Boc anhydride) to form tert-butyl [(R)-2-(benzylamino)-1-(hydroxymethyl)-2-oxoethyl]carbamate.
  • The reaction is typically performed in an organic solvent such as dichloromethane.
  • The product is isolated using non-polar solvents like cyclohexane.

O-Alkylation to Form Methoxy Group

  • The hydroxyl group of the protected intermediate is alkylated using alkylating agents such as dimethyl sulfate or trimethylsilyldiazomethane.
  • The reaction is carried out in the presence of a base (e.g., sodium or potassium hydroxide) and a catalyst in an organic solvent.
  • This step converts the hydroxy group to a methoxy group, yielding (R)-benzyl 1-(benzylamino)-3-methoxy-1-oxopropan-2-ylcarbamate.

Final Acetylation (if applicable)

  • The amino group can be acetylated with acetic anhydride in the presence of a base such as dimethylaminopyridine to yield the acetamido derivative (lacosamide).
  • This step is optional depending on the target compound variant.

Reaction Conditions and Purification

Step Reagents/Conditions Solvent(s) Temperature Notes
Mixed anhydride coupling Benzylamine, triethylamine, activator Diisopropyl ether Room temp Non-polar solvent for isolation
Azide substitution Sodium azide Polar aprotic solvent 30–70 °C Extraction with ethyl acetate
Hydrogenation 5% Pd-C, H₂ pressure (~3.8 kg/cm²) Ethyl acetate 25–30 °C Filtration of catalyst, crystallization
Boc protection Di-tert-butyl dicarbonate Dichloromethane Room temp Isolation with cyclohexane
O-Alkylation Dimethyl sulfate or trimethylsilyldiazomethane Organic solvent + base Room temp Converts OH to OCH₃
Acetylation (optional) Acetic anhydride, dimethylaminopyridine Organic solvent Room temp Final acetylation step

Analytical Data Supporting the Preparation

Compound ¹H NMR (400 MHz, solvent) Key Signals (δ ppm)
(2R)-2-azido-N-benzyl-3-hydroxypropanamide ³.³³ (1H, D₂O exchangeable), 3.94–4.44 (m), 7.25–7.36 (5H, aromatic) Azido and benzyl protons
(2R)-2-amino-N-benzyl-3-methoxypropanamide 3.62 (1H, m), 3.83 (1H, m), 4.3 (3H, m), 7.27 (5H, aromatic) Methoxy and benzyl protons
  • Purification avoids flash chromatography by using selective crystallization and solvent extraction techniques, enhancing industrial feasibility.

Advantages of the Described Preparation Methods

  • Use of cost-effective, naturally occurring starting materials.
  • Avoidance of expensive reagents like methyl iodide and silver oxide.
  • Elimination of flash column chromatography for purification.
  • Mild reaction conditions amenable to scale-up.
  • High purity of final product suitable for pharmaceutical applications.

Summary Table of Key Intermediates and Transformations

Intermediate/Compound Transformation Purpose/Role
(2S)-2-bromo-3-hydroxypropanoic acid Coupling with benzylamine Formation of bromo amide intermediate
(2S)-N-benzyl-2-bromo-3-hydroxypropanamide Azide substitution with sodium azide Introduction of azido group
(2R)-2-azido-N-benzyl-3-hydroxypropanamide Hydrogenation Conversion to amino intermediate
(2R)-2-amino-N-benzyl-3-hydroxypropanamide Boc protection Carbamate protection of amino group
tert-butyl [(R)-2-(benzylamino)-1-(hydroxymethyl)-2-oxoethyl]carbamate O-Alkylation (methoxylation) Conversion of OH to OCH₃
This compound Final isolated product Target compound

Chemical Reactions Analysis

Types of Reactions

®-benzyl 1-(benzylamino)-3-methoxy-1-oxopropan-2-ylcarbamate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The benzylamino and methoxy groups can participate in nucleophilic substitution reactions under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as halides or amines in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

®-benzyl 1-(benzylamino)-3-methoxy-1-oxopropan-2-ylcarbamate has diverse applications in scientific research, including:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ®-benzyl 1-(benzylamino)-3-methoxy-1-oxopropan-2-ylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to bind to active sites, modulating the activity of the target molecules. This can lead to changes in biochemical pathways and physiological effects.

Comparison with Similar Compounds

Key Structural Analogs

Compound Name Substituents Molecular Formula MW (g/mol) CAS Number Key Properties
(R)-tert-Butyl 1-(Benzylamino)-3-Methoxy-1-Oxopropan-2-Ylcarbamate tert-Butyl carbamate C₁₆H₂₄N₂O₄ 308.38 880468-89-3 Higher lipophilicity; used as a process impurity in Lacosamide synthesis .
(R)-Benzyl 1-(Benzylamino)-3-Hydroxy-1-Oxopropan-2-Ylcarbamate 3-Hydroxypropionamide C₁₈H₂₀N₂O₄ 328.36 219835-31-1 Enhanced hydrogen bonding due to hydroxyl group; intermediate in Lacosamide .
(R)-Isopropyl 1-(Benzylamino)-3-Methoxy-1-Oxopropan-2-Ylcarbamate Isopropyl carbamate C₁₅H₂₂N₂O₄ 294.35 N/A Lower steric hindrance; identified as a minor impurity during benzylation steps .
(R)-tert-Butyl 1-(Benzylamino)-3-Hydroxy-1-Oxopropan-2-Ylcarbamate tert-Butyl carbamate + 3-hydroxy C₁₆H₂₄N₂O₅ 324.37 N/A Hydroxyl group increases polarity; formed during incomplete methoxylation .

Physicochemical and Functional Differences

Solubility and Polarity :

  • The 3-methoxy group in the target compound enhances lipophilicity compared to the 3-hydroxy analog, which has higher aqueous solubility due to hydrogen bonding .
  • tert-Butyl derivatives exhibit greater hydrophobicity than benzyl or isopropyl carbamates, affecting purification efficiency .

Stereochemical Impact: All analogs retain the (R)-configuration, crucial for binding to Lacosamide’s biological target. Substitution at the carbamate (e.g., tert-butyl vs.

Synthetic Byproducts and Impurities: (R)-tert-Butyl 1-(benzylamino)-3-methoxy-1-oxopropan-2-ylcarbamate arises from incomplete deprotection of Boc-protected intermediates . Isobutyl benzylcarbamate (CAS: N/A) forms via side reactions during chloroformate activation, necessitating rigorous chromatographic purification .

Pharmacological Relevance

  • Target Compound : Direct precursor to Lacosamide; its methoxy group is retained in the final API, ensuring optimal sodium channel modulation .
  • tert-Butyl Impurities : Lack therapeutic activity but must be controlled to <0.15% per ICH guidelines to ensure drug safety .

Biological Activity

(R)-Benzyl 1-(benzylamino)-3-methoxy-1-oxopropan-2-ylcarbamate, with the CAS number 196601-68-0, is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.

  • Molecular Formula : C19H22N2O4
  • Molecular Weight : 342.39 g/mol
  • Density : 1.2 ± 0.1 g/cm³
  • Boiling Point : Approximately 586.4 °C at 760 mmHg

Biological Activity Overview

The biological activity of this compound has been explored in various studies, highlighting its potential as a therapeutic agent.

Pharmacological Effects

  • Anti-inflammatory Activity :
    • Studies have indicated that compounds similar to this compound may exhibit anti-inflammatory properties through modulation of nuclear factor kappa B (NF-kB) pathways and cytokine production.
  • Neuroprotective Effects :
    • Research suggests that this compound could provide neuroprotection in models of neurodegenerative diseases by inhibiting apoptosis and promoting neuronal survival.
  • Cardiovascular Effects :
    • Preliminary data indicates that this compound may influence vascular function, potentially improving outcomes in cardiovascular conditions.

The exact mechanism of action for this compound is still under investigation. However, it is hypothesized to interact with various biological targets, including:

  • PPAR Agonism : It may act as an agonist for peroxisome proliferator-activated receptors (PPARs), which are involved in lipid metabolism and inflammation.

Case Study 1: Neuroprotective Properties

A study evaluated the effects of this compound on retinal vascular leakage in diabetic rat models. The results showed significant reduction in leakage compared to control groups, indicating potential therapeutic benefits in diabetic retinopathy .

Case Study 2: Pharmacokinetics and Toxicity Profile

Research focused on the pharmacokinetics of similar compounds revealed that they exhibit favorable metabolic stability with low clearance rates in liver microsomes. This suggests that this compound may have a prolonged bioavailability and a low risk for drug-drug interactions involving cytochrome P450 enzymes .

Data Tables

PropertyValue
CAS Number196601-68-0
Molecular FormulaC19H22N2O4
Molecular Weight342.39 g/mol
Density1.2 ± 0.1 g/cm³
Boiling Point~586.4 °C
Biological ActivityObservations
Anti-inflammatoryModulates NF-kB
NeuroprotectiveReduces apoptosis
Cardiovascular effectsImproves vascular function

Q & A

Q. What are the common synthetic routes for generating (R)-benzyl 1-(benzylamino)-3-methoxy-1-oxopropan-2-ylcarbamate as a process-related impurity in lacosamide synthesis?

This compound is primarily formed during the synthesis of lacosamide, an anti-convulsant drug, via the reaction of (R)-2-amino-N-benzyl-3-methoxypropanamide with isobutyl chloroformate in dichloromethane (DCM) under basic conditions . The impurity arises from incomplete coupling reactions or side reactions during benzylation steps. Key intermediates include Boc-protected serine derivatives, which undergo deprotection and subsequent acetylation or carbamate formation .

Q. How is the compound characterized spectroscopically to confirm its structure?

Structural confirmation relies on a combination of IR spectroscopy (to identify carbonyl and carbamate groups), 1H-NMR (to resolve methoxy, benzyl, and stereochemical protons), and mass spectrometry (to determine molecular weight and fragmentation patterns) . For example, the methoxy group (-OCH₃) appears as a singlet at ~3.3 ppm in 1H-NMR, while the benzyl protons show characteristic aromatic splitting .

Q. What analytical techniques are recommended for quantifying this impurity in bulk drug preparations?

Reverse-phase HPLC with UV detection (e.g., at 210–230 nm) is commonly used, often paired with LC-MS for enhanced sensitivity. Method validation should include specificity tests against structurally similar impurities, such as (R)-tert-butyl 1-(benzylamino)-3-hydroxy-1-oxopropan-2-ylcarbamate, which differ in functional groups .

Advanced Research Questions

Q. What mechanistic pathways explain the formation of this compound during lacosamide synthesis?

The impurity forms via two primary routes:

  • Incomplete coupling : Residual (R)-2-amino-N-benzyl-3-methoxypropanamide reacts with isobutyl chloroformate, leading to carbamate formation instead of the desired amide bond .
  • Side reactions during benzylation : Unreacted intermediates (e.g., Boc-serine derivatives) undergo unintended benzylamine coupling under basic conditions, producing tert-butyl-protected byproducts that are later deprotected .

Q. How can reaction conditions be optimized to minimize impurity formation?

  • Controlled stoichiometry : Limiting excess isobutyl chloroformate reduces unintended carbamate formation.
  • Temperature modulation : Lowering reaction temperatures (e.g., 0–5°C) during coupling steps suppresses side reactions.
  • Purification strategies : Use of silica gel chromatography or recrystallization to isolate the target compound from structurally similar impurities .

Q. What role does stereochemistry play in the compound’s synthesis and analytical differentiation?

The R-configuration at the chiral center is critical for its identity as a lacosamide impurity. Stereochemical integrity is maintained via enantiomerically pure starting materials (e.g., Boc-D-serine derivatives). Chiral HPLC or polarimetry ([α]D) can distinguish it from S-enantiomers, which exhibit opposite optical rotations .

Q. What challenges arise in detecting trace levels (<0.1%) of this impurity, and how are they addressed?

  • Matrix interference : Co-eluting drug components can mask the impurity. Use of tandem mass spectrometry (LC-MS/MS) with selective ion monitoring improves detection limits .
  • Method sensitivity : Gradient elution protocols with high-resolution columns (C18, 2.6 µm particle size) enhance peak separation and quantification accuracy .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(R)-benzyl 1-(benzylamino)-3-methoxy-1-oxopropan-2-ylcarbamate
Reactant of Route 2
Reactant of Route 2
(R)-benzyl 1-(benzylamino)-3-methoxy-1-oxopropan-2-ylcarbamate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.